molecular formula C23H25NO4 B2952537 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 869340-58-9

7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2952537
CAS No.: 869340-58-9
M. Wt: 379.456
InChI Key: SKJUBGSUKIYEJM-UHFFFAOYSA-N
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Description

The compound 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a chromen-2-one (coumarin) derivative featuring a hydroxy group at position 7, a 4-methoxyphenyl substituent at position 3, and a 3-methylpiperidin-1-ylmethyl moiety at position 8. Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.45 g/mol. Key spectroscopic data include distinct $ ^1H $-NMR signals at δ 8.33 (s, 1H, H-4), 7.90 (d, $ J = 8.7 \, \text{Hz} $, 1H), and 7.50 (d, $ J = 8.7 \, \text{Hz} $, 2H), confirming its structure . This compound has been investigated as a histamine H3 receptor (H3R) antagonist, with structural modifications aimed at optimizing binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-4-3-11-24(13-15)14-20-21(25)10-7-17-12-19(23(26)28-22(17)20)16-5-8-18(27-2)9-6-16/h5-10,12,15,25H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJUBGSUKIYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a synthetic flavonoid derivative, has garnered attention due to its potential biological activities, particularly as a histamine H3 receptor (H3R) antagonist. This compound's structure features a chromenone backbone, which is common among bioactive flavonoids, and includes various functional groups that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4, with a molecular weight of approximately 379.45 g/mol. Its structural characteristics are crucial for its interaction with biological targets. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.

PropertyValue
Molecular FormulaC23H25NO4
Molecular Weight379.45 g/mol
IUPAC NameThis compound

The primary mechanism of action for this compound involves its role as an H3R antagonist. H3 receptors are G protein-coupled receptors located in the central nervous system and are involved in regulating neurotransmitter release, thus influencing various physiological functions such as sleep-wake cycles, appetite control, and cognitive processes. By blocking these receptors, the compound may enhance neurotransmitter availability, potentially benefiting conditions like Alzheimer's disease and narcolepsy .

Interaction Studies

Research has demonstrated that this compound exhibits moderate binding affinity to H3 receptors. Functional assays further support its role in modulating receptor activity, although optimization is necessary to enhance potency and selectivity.

Biological Activities

In addition to its antagonistic effects on H3 receptors, this compound has been investigated for various biological activities:

  • Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Preliminary studies suggest that this compound may exhibit significant antioxidant properties.
  • Antimicrobial Activity : Some derivatives of chromenone compounds have shown promising antimicrobial effects against various pathogens, indicating potential applications in treating infections .
  • Neuroprotective Effects : By modulating neurotransmitter systems through H3R antagonism, the compound could provide neuroprotective benefits in models of neurodegeneration .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Diseases : In vitro studies have shown that the compound can enhance cognitive functions by increasing acetylcholine levels in models of Alzheimer's disease.
  • Pulmonary Fibrosis : A related compound demonstrated protective effects against bleomycin-induced lung injury by activating SIRT3, a mitochondrial deacetylase that regulates oxidative stress responses . This suggests a pathway through which similar compounds could mitigate fibrotic diseases.

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a hydroxyl group at the 7 position, a methoxyphenyl substituent at the 3 position, and a piperidine-derived side chain at the 8 position. Coumarins, characterized by a chromenone structure, exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

IUPAC Name: 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[[(3R)-3-methylpiperidin-1-ium-1-yl]methyl]chromen-2-one

InChI: InChI=1S/C24H27NO4/c1-15-5-4-12-25(13-15)14-20-21(26)11-10-19-16(2)22(24(27)29-23(19)20)17-6-8-18(28-3)9-7-17/h6-11,15,26H,4-5,12-14H2,1-3H3/p+1/t15-/m1/s1

SMILES: C[C@@H]1CCCNH+CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)OC)O

Potential Applications

This compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can have implications for treating mood disorders and neurodegenerative diseases. The compound's structural features suggest potential interactions with various biological targets.

The compound may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or as an antimicrobial agent. Its unique structure could be explored for use in agrochemicals or as a dye in various industrial applications.

Interaction Studies

Interaction studies have focused on its binding affinity to monoamine oxidase enzymes. Molecular docking studies indicate that the compound can fit into the active site of MAO B, suggesting potential for selective inhibition. Further research is needed to elucidate its interaction profiles with other biological targets and to assess its pharmacokinetic properties.

Related Compounds

Compound NameStructural FeaturesUnique Aspects
7-HydroxycoumarinHydroxyl group at position 7Known for antioxidant properties
4-MethoxycoumarinMethoxy group at position 4Exhibits anti-inflammatory activity
CoumarinBasic coumarin structureFound in many plants; used in perfumery
6-MethylcoumarinMethyl group at position 6Used as a flavoring agent
7-BenzoylcoumarinBenzoyl substituent at position 7Exhibits strong fluorescence properties

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Chromen-2-one Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 7-OH, 3-(4-MeO-Ph), 8-(3-Me-piperidinylmethyl) C₂₃H₂₅NO₄ 379.45 H3R antagonist (IC₅₀ data pending)
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-OMe, 8-(4-Me-furyl) C₁₆H₁₄O₄ 270.28 Antileishmanial (EC₅₀ = 10.5 μg/mL)
7-Hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-propyl-chromen-2-one 7-OH, 8-(4-Me-piperidinylmethyl), 4-propyl C₁₉H₂₅NO₃ 315.41 Structural analogue; activity not reported
8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-MeO-Ph)-2-(CF₃)-4H-chromen-4-one 7-OH, 3-(4-MeO-Ph), 8-(dimethylaminomethyl), 2-CF₃ C₂₀H₁₈F₃NO₄ 393.36 Unknown activity; enhanced lipophilicity due to CF₃
3-(4-Chlorophenyl)-8-[(4-ethylpiperazinyl)methyl]-7-OH-4-Me-2H-chromen-2-one 3-(4-Cl-Ph), 8-(4-Et-piperazinylmethyl), 4-Me C₂₄H₂₆ClN₂O₄ 465.93 Structural analogue; potential antibacterial applications
7-Hydroxy-3-(4-MeO-Ph)-8-[(2-Me-piperidinyl)methyl]-4H-chromen-4-one 7-OH, 3-(4-MeO-Ph), 8-(2-Me-piperidinylmethyl) C₂₃H₂₆N₂O₅ 411.47 H3R antagonist (lower potency vs. target compound)

Key Structural and Functional Insights

Position 3 Substitutions :

  • The 4-methoxyphenyl group in the target compound (electron-donating methoxy) enhances π-π stacking interactions in receptor binding, as seen in H3R antagonists . In contrast, analogues with chlorophenyl substituents (e.g., 4-Cl-Ph in ) may increase lipophilicity but reduce electronic compatibility with polar binding pockets.

Analogues with bulkier substituents (e.g., bicyclic systems in ) show reduced solubility, while dimethylaminomethyl derivatives (e.g., ) may exhibit higher polarity.

Biological Activity Trends :

  • Antileishmanial activity is prominent in chromen-2-ones with hydrophobic substituents (e.g., 4-methylfuryl in ), whereas H3R antagonists require precise substitutions for receptor fit. The target compound’s 3-methylpiperidine moiety likely enhances selectivity over simpler piperazine derivatives (e.g., ).

Electronic Effects :

  • The trifluoromethyl group in introduces strong electron-withdrawing effects, which may stabilize the chromen-2-one ring but reduce nucleophilic reactivity compared to the target compound’s hydroxy and methoxy groups.

Q & A

Q. How can the structural confirmation of this compound be methodologically validated?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to assign proton and carbon environments. For example, the methoxy group (4-methoxyphenyl) typically resonates at δ ~3.8 ppm, while the chromen-2-one carbonyl appears near δ 160-180 ppm in 13C^{13}C NMR .
  • X-ray Crystallography: Employ programs like SHELXL for small-molecule refinement to resolve stereochemistry and confirm substituent positions. SHELX is robust for handling high-resolution data and twinned crystals .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, ensuring alignment with theoretical values (e.g., [M+H]+ peaks) .

Q. What analytical techniques are critical for assessing purity?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254–280 nm) to quantify impurities. Adjust mobile phases (e.g., methanol/water gradients) to optimize resolution .
  • LC-MS: Combine retention time data with mass-to-charge ratios to detect byproducts, such as incomplete methylation or piperidine adducts .
  • Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Answer:

  • Mannich Reaction Optimization: Adjust formaldehyde and amine (3-methylpiperidine) stoichiometry. For example, excess formaldehyde (1.2–1.5 eq) improves alkylation efficiency at the 8-position .
  • Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate chromenone ring formation. Reaction temperatures >80°C may enhance cyclization but risk decomposition .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .

Q. How can computational modeling predict biological interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on the piperidinylmethyl group’s role in hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational flexibility .
  • QSAR Studies: Corolate substituent modifications (e.g., methoxy vs. hydroxy groups) with bioactivity using Hammett constants or π-electron descriptors .

Q. How to resolve discrepancies in reported biological activity data?

Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., demethylation at the 7-hydroxy group) that may alter activity .
  • Dose-Response Curves: Replicate studies with ≥3 independent experiments and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. What strategies address stability issues during storage?

Answer:

  • Lyophilization: Freeze-dry the compound under vacuum (0.1 mBar) to prevent hydrolysis of the chromenone lactone ring .
  • Light-Sensitive Storage: Use amber vials at –20°C to avoid photodegradation, particularly of the conjugated chromenone system .
  • Stability-Indicating Assays: Monitor degradation via HPLC at intervals (0, 3, 6 months) under ICH guidelines (25°C/60% RH) .

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